molecular formula C6H13ClN2O2 B1464049 Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride CAS No. 1354959-93-5

Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1464049
CAS No.: 1354959-93-5
M. Wt: 180.63 g/mol
InChI Key: BOJGQRXDIQKWKQ-UHFFFAOYSA-N
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Description

“Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1354959-93-5 . It has a molecular weight of 180.63 and its IUPAC name is methyl 3-amino-1-pyrrolidinecarboxylate hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H13ClN2O2. The InChI Code is 1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 180.63 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis Improvement : Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride and its derivatives have been used in improved synthesis processes. For instance, 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride was synthesized from related compounds with high yield and purity, suggesting its potential in scale-up production of pharmaceuticals (Cheng, 2005).

  • Catalysis in Asymmetric Reactions : The compound and its closely related derivatives have been found to catalyze asymmetric Michael additions of ketones to nitroalkenes, indicating their potential use in producing chiral molecules, which are important in pharmaceutical synthesis (Ruiz-Olalla et al., 2015).

  • Intermediate in Pharmaceutical Production : this compound is used as an intermediate in the synthesis of various pharmaceutically active substances, starting from L-aspartic acid, under mild reaction conditions, indicating its importance in the economical and efficient production of pharmaceuticals (Han et al., 2018).

  • Generation of Diverse Chemical Structures : It is used in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles, demonstrating the versatility of this compound in generating a diverse set of chemical structures which can be used in various applications (Grošelj et al., 2013).

Analytical Applications

  • High-Performance Liquid Chromatography (HPLC) : this compound derivatives have been used as derivatization reagents for carboxylic acids in HPLC with electrogenerated chemiluminescence detection, suggesting their use in sensitive and selective analytical applications (Morita & Konishi, 2002).

Biomedical Research

  • Antitumor Agents : Derivatives of this compound have been found to possess cytotoxic activity against murine and human tumor cell lines, indicating their potential use in developing new antitumor agents (Tomita et al., 2002).

  • Enantiomeric Separation and Detection : Certain derivatives have been developed to enhance detection sensitivity and enable enantiomeric separation of chiral carboxylic acids by LC/ESI-MS/MS, which is crucial in pharmaceutical analysis to ensure drug safety and efficacy (Ogawa et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, it’s important to note that pyrrolidine derivatives are of great interest in drug discovery due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, their contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride” and similar compounds could have potential applications in the development of new drugs.

Properties

IUPAC Name

methyl 3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJGQRXDIQKWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354959-93-5
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354959-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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